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Compound of Interest

Compound Name: 8-Bromo-5-fluoroquinoline
CAS No.: 917251-99-1
Cat. No.: B152762
. J

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of
heterocyclic chemistry.[5] Its derivatives are implicated in a vast range of pharmacological
activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[1][2][3]
The strategic functionalization of the quinoline scaffold is a key methodology in drug discovery,
allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic
profile.

The Role of Halogenation:

The introduction of halogen atoms—specifically fluorine and bromine—is a well-established
strategy in medicinal chemistry.

o Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative
metabolism, increase binding affinity through favorable electrostatic interactions, and
modulate pKa and lipophilicity. The presence of a fluorine atom is a hallmark of the potent
fluoroquinolone class of antibiotics.[6]

e Bromine: Serves as a versatile synthetic handle, enabling a wide range of metal-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the
straightforward elaboration of the molecular structure to build libraries of new chemical
entities. The bromine atom also increases lipophilicity and can form halogen bonds,
contributing to ligand-receptor interactions.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b152762?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Quinoline
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://www.mdpi.com/2304-6740/10/12/223
https://www.researchgate.net/publication/372085465_From_Molecules_to_Medicine_The_Remarkable_Pharmacological_Odyssey_of_Quinoline_and_It's_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC10045242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

8-Bromo-5-fluoroquinoline thus represents a pre-functionalized scaffold, primed for synthetic
diversification and optimized for potential biological applications.

Predicted Physicochemical and Molecular
Properties

While extensive experimental data for 8-Bromo-5-fluoroquinoline is not readily available in
public literature, its core physicochemical properties can be reliably predicted using established
computational algorithms. These theoretical values are invaluable for designing synthetic
routes, predicting solubility, and estimating its behavior in biological systems.
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Significance in Drug

Property Predicted Value . .
Discovery & Synthesis
Defines the elemental
Molecular Formula CoHsBrFN N
composition and exact mass.
_ Influences diffusion rates and
Molecular Weight 226.05 g/mol

membrane permeability.

A measure of lipophilicity;
critical for predicting
XLogP3 ~2.9-3.1 absorption, distribution,
metabolism, and excretion
(ADME) properties.

The molecule cannot donate

hydrogen bonds, affecting its
Hydrogen Bond Donors 0 interaction with biological

targets and solubility in protic

solvents.

The pyridine nitrogen can

accept a hydrogen bond,

Hydrogen Bond Acceptors 1 (Nitrogen atom) ) ) N
influencing solubility and
receptor binding.
The rigid, fused-ring structure
limits conformational flexibility,
Rotatable Bond Count 0

which can be advantageous
for binding affinity.

Predicts cell permeability; a
12.89 A2 low TPSA suggests good

potential for oral bioavailability.

Topological Polar Surface Area
(TPSA)

Note: Predicted values are derived from computational models and analysis of structurally
similar compounds like 3-Bromo-8-fluoro-quinoline and 5-Bromo-8-fluoroquinoline.[7]

Computational Chemistry and Electronic Structure
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To understand the reactivity and spectroscopic behavior of 8-Bromo-5-fluoroquinoline, we
turn to computational methods. Density Functional Theory (DFT) is a powerful tool for modeling
molecular geometry and electronic properties.[8]

Molecular Geometry and Electronic Orbitals

A geometry optimization using a common functional like B3LYP with a 6-31G* basis set would
reveal a planar structure, as expected for an aromatic system. Analysis of the Frontier
Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied
Molecular Orbital (LUMO)—provides critical insights into the molecule's electronic behavior.

« HOMO: Represents the ability to donate an electron. In 8-Bromo-5-fluoroquinoline, the
HOMO is expected to be distributed across the 1t-system of the fused rings.

* LUMO: Represents the ability to accept an electron. The LUMO is also anticipated to be
located over the T1t-system.

« HOMO-LUMO Gap: The energy difference between these orbitals correlates with the
chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity and
is related to the electronic transitions observed in UV-Vis spectroscopy.

8-Bromo-5-fluoroquinoline

AE = HOMO-LUMO Gap

HOMO (Electronic Excitation) LUMO
(Highest Occupied gkttt bbbk b (Lowest Unoccupied
Molecular Orbital) Molecular Orbital)
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Caption: Frontier Molecular Orbitals (HOMO/LUMO) Diagram.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution across the molecule, predicting sites for
electrophilic and nucleophilic attack. For 8-Bromo-5-fluoroquinoline, the MEP would
theoretically show:

» Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and
fluorine atoms, indicating these are likely sites for electrophilic attack or hydrogen bonding.

» Positive Potential (Blue): Located on the hydrogen atoms of the aromatic ring.

« Slightly Positive Region (Halogen Bonding): The bromine atom may exhibit a region of
positive potential (a o-hole), allowing it to act as a halogen bond donor, an important non-
covalent interaction in drug design.

Predicted Spectroscopic Profiles

Spectroscopy is the primary method for structural elucidation. Based on theoretical principles
and data from related compounds, we can predict the key features of 8-Bromo-5-
fluoroquinoline's spectra.

NMR Spectroscopy (*H, **C, °F)

e 1H NMR: The spectrum would display signals in the aromatic region (typically 7.0-9.0 ppm).
The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would be determined
by the relative positions of the protons and the strong electronic influence of the fluorine,
bromine, and nitrogen atoms.

e 13C NMR: Aromatic carbons would appear in the 110-160 ppm range. Carbons directly
attached to the electronegative F and N atoms would be significantly deshielded (shifted
downfield). The carbon bearing the bromine atom (C8) would also show a characteristic shift.

e F NMR: This would be a crucial technique, showing a single resonance for the fluorine
atom at C5. The chemical shift and coupling to adjacent protons would confirm its position.
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Vibrational (IR) Spectroscopy

Infrared spectroscopy identifies functional groups based on their vibrational frequencies.
Theoretical DFT calculations can predict these frequencies with good accuracy.[8]

Wavenumber (cm~2) Assignment Expected Appearance
3100-3000 Aromatic C-H Stretch Medium to Weak
1600-1450 C=C and C=N Ring Stretch Strong, Multiple Bands
1250-1000 C-F Stretch Strong, Diagnostic
850-750 C-H Out-of-Plane Bend Strong

650-550 C-Br Stretch Medium to Strong[9]

Electronic (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by electronic transitions within the aromatic 1t-system. Like
other fluoroquinolones, 8-Bromo-5-fluoroquinoline is expected to exhibit strong absorption
bands in the UV region.[10]

e TU — TI* transitions: Intense absorption bands are predicted, likely between 250-350 nm,
characteristic of the extended conjugated system.[10][11]

e n - TT* transitions: Weaker absorption bands may also be present, arising from the
excitation of a non-bonding electron from the nitrogen atom into an anti-bonding 1t* orbital.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

e Molecular lon (M*): A prominent molecular ion peak would be observed. Due to the natural
isotopic abundance of bromine (7°Br and 8!Br are ~50:50), the spectrum will show a
characteristic M+ and M+2 pattern of nearly equal intensity, which is a definitive indicator of a
single bromine atom in the molecule.
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e Fragmentation: Common fragmentation pathways for quinolones involve the loss of small
neutral molecules.[12] Predicted fragments for 8-Bromo-5-fluoroquinoline could include
the loss of HCN (from the pyridine ring) or Cz2Ha.

Reactivity and Synthetic Utility

The electronic properties dictated by the substituents make 8-Bromo-5-fluoroquinoline a
highly valuable synthetic intermediate.

Predicted Reactivity

» Nucleophilic Aromatic Substitution (SnAr): The electron-withdrawing nature of the fluorine
and the pyridine nitrogen activates the ring towards attack by nucleophiles. This is a common
mechanism in the synthesis of fluoroquinolone antibiotics.[13]

o Metal-Catalyzed Cross-Coupling: The C-Br bond at the 8-position is the most versatile site
for synthetic elaboration. It is an ideal substrate for reactions like Suzuki, Stille, Heck, and
Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon and
nitrogen-based substituents.

Conceptual Synthetic Workflow

A plausible synthetic pathway for a new drug candidate could involve using the bromine as a
coupling site. This workflow highlights the molecule's role as a core building block.

8-Bromo-5-fluoroquinoline Boronic Acid / Ester
(Core Scaffold) (R-B(OH)2)

ubstrate Coupling Partner

Suzuki Coupling
(Pd Catalyst, Base)

8-Aryl-5-fluoroquinoline
(New Drug Analogue)
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Caption: Workflow for synthetic elaboration via Suzuki coupling.

Conclusion

8-Bromo-5-fluoroquinoline is a strategically designed chemical scaffold with significant
theoretical potential. Its predicted physicochemical properties suggest favorable ADME
characteristics, while its electronic structure makes it amenable to a wide range of synthetic
transformations. The bromine atom at C8 serves as a key anchor point for diversification
through cross-coupling chemistry, and the fluorine at C5 provides a site for metabolic blocking
and electronic modulation. The theoretical spectroscopic profiles outlined in this guide provide
a roadmap for its experimental characterization. For researchers in drug discovery and
materials science, 8-Bromo-5-fluoroquinoline represents a valuable and versatile platform for
the development of novel, high-value molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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